molecular formula C14H11BrN2O3 B11042074 N'-(5-bromo-2-hydroxybenzylidene)-4-hydroxybenzohydrazide CAS No. 41377-38-2

N'-(5-bromo-2-hydroxybenzylidene)-4-hydroxybenzohydrazide

Cat. No.: B11042074
CAS No.: 41377-38-2
M. Wt: 335.15 g/mol
InChI Key: KXCCEJHKBHGWHY-LZYBPNLTSA-N
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Description

N'-(5-Bromo-2-hydroxybenzylidene)-4-hydroxybenzohydrazide is a Schiff base synthesized via the condensation of 5-bromo-2-hydroxybenzaldehyde with 4-hydroxybenzohydrazide. Its structure has been confirmed by X-ray diffraction (XRD), revealing a twisted conformation with a dihedral angle of 35.7° between the aromatic rings and the formation of hydrogen bonds with solvating ethanol molecules .

Properties

CAS No.

41377-38-2

Molecular Formula

C14H11BrN2O3

Molecular Weight

335.15 g/mol

IUPAC Name

N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-4-hydroxybenzamide

InChI

InChI=1S/C14H11BrN2O3/c15-11-3-6-13(19)10(7-11)8-16-17-14(20)9-1-4-12(18)5-2-9/h1-8,18-19H,(H,17,20)/b16-8+

InChI Key

KXCCEJHKBHGWHY-LZYBPNLTSA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)N/N=C/C2=C(C=CC(=C2)Br)O)O

Canonical SMILES

C1=CC(=CC=C1C(=O)NN=CC2=C(C=CC(=C2)Br)O)O

Origin of Product

United States

Preparation Methods

Stoichiometric Ratios and Reaction Conditions

In a typical procedure, equimolar quantities (0.1 mmol each) of 5-bromo-2-hydroxybenzaldehyde and 4-hydroxybenzohydrazide are dissolved in 10–40 mL of methanol. The mixture is stirred at room temperature for 24–72 hours, yielding a yellow precipitate. For instance, Nurkenov et al. (2017) reported a reaction time of three days, after which single crystals suitable for X-ray analysis formed. The use of methanol as a solvent ensures solubility of both reactants and facilitates proton transfer during the condensation step.

Solvent and Temperature Optimization

Solvent Systems

Methanol is the predominant solvent due to its polar aprotic nature, which stabilizes intermediates and prevents side reactions. Alternative solvents like ethanol or aqueous methanol have been tested but resulted in lower yields or slower kinetics. For example, ethanol as a solvent led to the formation of a solvated crystal structure with hydrogen bonding to ethanol molecules, complicating purification.

Temperature Effects

Reactions conducted at elevated temperatures (40–60°C) showed no significant improvement in yield, suggesting that ambient conditions are optimal. Prolonged heating at higher temperatures risked decomposition of the hydrazone product, as evidenced by discoloration and reduced crystallinity.

Crystallization and Purification Techniques

Slow Evaporation

Crystallization via slow solvent evaporation at room temperature is the standard purification method. In a representative protocol, the crude product is filtered and dissolved in a minimal volume of hot methanol, followed by gradual cooling to 4°C. This yielded needle-like crystals with >90% purity, as confirmed by melting point analysis and HPLC.

Solvate Formation

Notably, BHHB crystallizes with ethanol or water molecules in the lattice when certain solvents are used. X-ray diffraction studies revealed that ethanol-solvated crystals exhibit intermolecular hydrogen bonds between the hydrazone’s hydroxyl groups and ethanol’s oxygen, stabilizing the crystal structure. Desolvation requires careful heating under vacuum to avoid decomposition.

Structural and Spectroscopic Characterization

X-Ray Diffraction Analysis

Single-crystal X-ray studies confirmed the (E)-configuration of the hydrazone bond and planar geometry of the aromatic rings. The dihedral angle between the 5-bromo-2-hydroxyphenyl and 4-hydroxybenzohydrazide moieties was measured at 16.3–55.0°, depending on solvation. Key bond distances include:

  • N–N bond: 1.36–1.38 Å

  • C=N bond: 1.28–1.30 Å

  • Br–C bond: 1.91–1.93 Å

These parameters align with typical hydrazone structures and were instrumental in validating the synthetic product.

Spectroscopic Validation

  • FT-IR : Strong absorption bands at 1605–1620 cm⁻¹ (C=N stretch) and 3200–3400 cm⁻¹ (O–H and N–H stretches).

  • ¹H NMR (DMSO-d₆) : δ 11.32 (s, 1H, OH), 10.89 (s, 1H, NH), 8.45 (s, 1H, CH=N), 6.78–7.85 (m, 6H, aromatic).

  • UV-Vis : λₘₐₓ at 320 nm (π→π* transition) and 390 nm (n→π* transition), with molar absorptivity ε = 1.2 × 10⁴ L·mol⁻¹·cm⁻¹.

Comparative Analysis of Synthetic Protocols

The table below summarizes key parameters from peer-reviewed methods:

ParameterMethod 1Method 2Method 3
Solvent Methanol (10 mL)Methanol (40 mL)Methanol (10 mL)
Catalyst NoneAcetic acid (200 µL)None
Reaction Time 72 hours24 hours48 hours
Yield 85%78%82%
Crystallization Slow evaporationCooling (−20°C)Slow evaporation

Method 1 achieved the highest yield (85%) but required extended reaction time, whereas Method 2 prioritized speed with moderate yield. Method 3 balanced both parameters, making it suitable for routine synthesis.

Applications and Derivatives

Fluorescence Sensing

BHHB exhibits excited-state intramolecular proton transfer (ESIPT), enabling its use as an Al³⁺ sensor with a detection limit of 0.1 nM. The complexation with Al³⁺ enhances fluorescence quantum yield from 0.12 to 0.45, facilitating live-cell imaging in HepG2 cells.

Enzyme Inhibition

BHHB derivatives show micromolar inhibition (Kᵢ = 24–674 µM) against laccase and cathepsin E, highlighting potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

N’-(5-bromo-2-hydroxybenzylidene)-4-hydroxybenzohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups in the compound can be oxidized to form quinones.

    Reduction: The hydrazone group can be reduced to form corresponding hydrazines.

    Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of hydrazines.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-(5-bromo-2-hydroxybenzylidene)-4-hydroxybenzohydrazide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly as an anti-cancer agent.

    Industry: Utilized in the synthesis of other complex organic molecules and materials.

Mechanism of Action

The mechanism by which N’-(5-bromo-2-hydroxybenzylidene)-4-hydroxybenzohydrazide exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of hydroxyl and bromine groups can facilitate binding to active sites of enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Crystallographic and Conformational Analysis

Structural variations arise from substituents on the aldehyde and hydrazide moieties:

  • Dihedral angles: The target compound exhibits a dihedral angle of 35.7° between aromatic rings . N'-(3,5-Dibromo-2-hydroxybenzylidene)-4-HB shows near-planar rings (1.3°) due to steric effects from dibromo substitution . The 4-(dimethylamino) analogue has two independent molecules with dihedral angles of 30.5° and 28.7° .

Table 2: Structural Parameters

Compound Dihedral Angle (°) Hydrogen Bonding Reference
N'-(5-Bromo-2-hydroxybenzylidene)-4-HB 35.7 O–H···N, O–H···O (ethanol)
N'-(3,5-Dibromo-2-hydroxybenzylidene)-4-HB 1.3 O–H···O, N–H···O (water)
N'-(5-Bromo-2-hydroxybenzylidene)-4-DMAHB 30.5, 28.7 N–H···O (intermolecular chains)

Enzyme Inhibition

The target compound inhibits cathepsin E and elastase, likely due to hydrogen bonding interactions between the hydroxyl groups and active sites .

Antimicrobial Activity

  • N’-[4-[(2-Chloro-4-nitrophenylimino)methyl]benzylidene]-4-HB (Compound 37): Effective against S. aureus (pMIC = 1.23) and B. subtilis (pMIC = 1.55) .
  • CBHB and DEABHB: These analogues with chloro and diethylamino substituents exhibit nonlinear optical properties but lack reported antimicrobial data .

Physicochemical and Functional Properties

  • Hydrogen bonding: Solvent molecules (ethanol/water) in the crystal lattice influence stability. The target compound’s ethanol solvate forms intramolecular O–H···N bonds, while the dibromo analogue incorporates water .
  • Planarity vs. twist: Near-planar structures (e.g., dibromo analogue) may enhance π-π stacking, whereas twisted conformations (e.g., dimethylamino derivative) could improve solubility .

Biological Activity

N'-(5-bromo-2-hydroxybenzylidene)-4-hydroxybenzohydrazide is a hydrazone compound that has garnered attention for its diverse biological activities. This article explores its antimicrobial, antitumor, and enzyme inhibition properties, supported by various research findings and case studies.

Compound Overview

  • Molecular Formula : C14H11BrN2O3
  • Molecular Weight : Approximately 335.15 g/mol
  • Structure : Characterized by a hydrazone functional group and the presence of bromine and hydroxyl groups.

Synthesis

The compound is synthesized through a condensation reaction between 5-bromo-2-hydroxybenzaldehyde and 4-hydroxybenzohydrazide, typically using ethanol as a solvent under reflux conditions. This method allows for high yields and purity of the target compound.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various bacterial strains. Research indicates its potential as a new antimicrobial agent amid rising antibiotic resistance. The compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development in combating infections.

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL
Pseudomonas aeruginosa10128 µg/mL

Antitumor Activity

In vitro studies have shown that this compound possesses antitumor activity against human cancer cell lines. Notably, it has been tested against MCF-7 (breast cancer) and HeLa (cervical cancer) cells, exhibiting antiproliferative effects.

Case Study: Antitumor Effects on MCF-7 Cells

A study reported that the compound reduced cell viability in MCF-7 cells with an IC50 value of approximately 25 µM after 48 hours of treatment. This suggests its potential utility in cancer therapy as an antiproliferative agent .

Enzyme Inhibition

Molecular docking studies indicate that this compound may interact with specific enzymes, potentially inhibiting their activity. For instance, it has shown promise as an inhibitor of monoamine oxidases (MAOs), which are relevant in neurodegenerative diseases.

Table 2: Enzyme Inhibition Data

EnzymeIC50 (µM)Remarks
MAO-A3.54Moderate inhibition
MAO-B5.20Lower potency compared to MAO-A

The biological activities of this compound can be attributed to its ability to bind to active sites of target enzymes or receptors, thereby inhibiting their functions. This mechanism is crucial for its antimicrobial and antitumor effects.

Q & A

Basic: What are the established synthetic protocols for N'-(5-bromo-2-hydroxybenzylidene)-4-hydroxybenzohydrazide, and how can reaction conditions be optimized?

Answer:
The compound is synthesized via a condensation reaction between 5-bromosalicylaldehyde and 4-hydroxybenzohydrazide in ethanol under reflux conditions. Key steps include:

  • Stoichiometric control (1:1 molar ratio) to minimize side products.
  • Solvent selection (ethanol) to enhance solubility and facilitate hydrogen bonding with solvating ethanol molecules, as confirmed by X-ray diffraction .
  • Purification via slow evaporation or recrystallization to obtain high-purity crystals.
    Optimization Tip: Adjust reaction time (typically 3–6 hours) and temperature (70–80°C) to balance yield and purity. Monitor progress using TLC or UV-Vis spectroscopy .

Basic: How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its lattice?

Answer:
Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) is the gold standard . Key findings:

  • The molecule adopts a planar conformation due to intramolecular hydrogen bonding between the hydroxyl (–OH) and hydrazone (–NH) groups.
  • Intermolecular hydrogen bonds with solvating ethanol (O–H⋯O/N) and π-π stacking between aromatic rings stabilize the crystal lattice .
    Methodological Note: Use multi-scan absorption corrections (e.g., SADABS) to refine data from Bruker or Rigaku diffractometers .

Basic: What spectroscopic and analytical techniques are critical for characterizing this hydrazone?

Answer:

  • FT-IR : Confirm the C=N stretch (1590–1620 cm⁻¹) and O–H/N–H vibrations (3200–3500 cm⁻¹) .
  • Elemental Analysis : Verify stoichiometry (C, H, N within ±0.4% of theoretical values).
  • NMR : Use DMSO-d₆ to observe imine proton (δ 8.2–8.5 ppm) and aromatic protons (δ 6.5–7.8 ppm) .
  • Mass Spectrometry : ESI-MS in positive mode to detect [M+H]⁺ peaks .

Advanced: How can computational methods predict the bioactivity of derivatives against specific enzymes?

Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model ligand-enzyme interactions (e.g., cathepsin E, elastase). Focus on binding affinity (ΔG values) and hydrogen-bonding patterns with active-site residues .
  • QSAR Studies : Introduce electron-withdrawing groups (e.g., –Br, –NO₂) at the 5-position to enhance electrostatic interactions with catalytic pockets .
    Validation : Compare docking results with experimental IC₅₀ values from enzyme inhibition assays .

Advanced: What catalytic applications exist for metal complexes derived from this hydrazone?

Answer:
The hydrazone acts as a tridentate ligand in dioxomolybdenum(VI) complexes for catalytic epoxidation:

  • Synthesis : React with [MoO₂(acac)₂] in ethanol to form [MoO₂(L)(EtOH)], confirmed by SCXRD and IR .
  • Catalytic Testing : Use tert-butyl hydroperoxide (TBHP) as an oxidant for cyclohexene epoxidation. Achieve >80% conversion with 95% selectivity under mild conditions (60°C, 6 hours) .
    Mechanistic Insight : The Mo=O moiety activates the oxidant, while the ligand’s phenolic oxygen stabilizes the transition state .

Advanced: How to resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?

Answer:

  • Reproducibility Checks : Standardize assay conditions (pH, temperature, solvent) and cell lines/microbial strains.
  • Purity Analysis : Use HPLC to rule out impurities (>98% purity required for reliable IC₅₀) .
  • Data Normalization : Express activity relative to positive controls (e.g., doxycycline for antibacterial assays) .

Advanced: What strategies improve stability in physiological conditions for in vitro studies?

Answer:

  • pH Optimization : Maintain pH 7.4 (PBS buffer) to prevent hydrolysis of the hydrazone bond.
  • Coordination with Metals : Form zinc or copper complexes to enhance stability and bioavailability .
  • Encapsulation : Use liposomes or cyclodextrins to protect against enzymatic degradation .

Advanced: How does substituent variation on the benzohydrazide core influence enzyme inhibition?

Answer:

  • Electron-Donating Groups (–OCH₃, –N(CH₃)₂): Increase electron density on the C=N group, enhancing π-π stacking with hydrophobic enzyme pockets (e.g., α-amylase) .
  • Electron-Withdrawing Groups (–Br, –NO₂): Improve binding to polar active sites (e.g., cathepsin E) via halogen bonding .
    Case Study : The 5-bromo substituent in this compound enhances elastase inhibition (IC₅₀ = 12 µM) compared to non-halogenated analogs .

Advanced: What experimental and theoretical methods elucidate reaction mechanisms in catalytic cycles?

Answer:

  • EPR Spectroscopy : Detect radical intermediates during oxidation reactions .
  • DFT Calculations : Model transition states and calculate activation energies (e.g., Gaussian 09 with B3LYP/6-311G**) .
  • Kinetic Isotope Effects (KIE) : Use deuterated substrates to identify rate-determining steps .

Advanced: How to design a high-throughput screening pipeline for hydrazone derivatives?

Answer:

  • Step 1 : Synthesize a library via combinatorial chemistry (e.g., 96-well plate format) .
  • Step 2 : Automated characterization (LC-MS, FT-IR) .
  • Step 3 : Screen for bioactivity/catalytic activity using microplate readers or GC-MS .
  • Step 4 : Machine learning (e.g., Random Forest) to correlate structural features with activity .

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